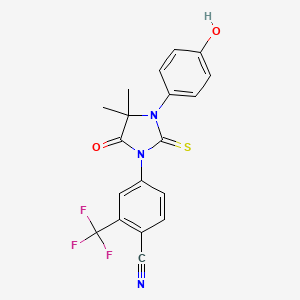
4-(3-(4-hydroxyphenyl)-4,4-diMethyl-5-oxo-2-thioxoiMidazolidin-1-yl)-2-(trifluoroMethyl)benzonitrile
Overview
Description
Androgen receptor antagonist 9 is a compound that inhibits the action of androgens by blocking the androgen receptor. Androgens, such as testosterone and dihydrotestosterone, play a crucial role in the development and maintenance of male characteristics. Androgen receptor antagonists are primarily used in the treatment of prostate cancer, a disease driven by androgen signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 9 involves a series of chemical reactions, including cyclization and functional group modifications. One common synthetic route involves the cyclization of a compound of formula V to obtain a compound of formula VI . This method is advantageous due to its easily obtainable starting materials, high atomic utilization rate, and mild reaction conditions.
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The stereochemistry of the starting material is controlled to synthesize specific isomers, such as ODM-201, which is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Androgen receptor antagonist 9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Androgen receptor antagonist 9 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the interactions between androgens and their receptors.
Biology: Helps in understanding the role of androgen signaling in various biological processes.
Medicine: Primarily used in the treatment of prostate cancer by inhibiting androgen receptor signaling.
Industry: Utilized in the development of new therapeutic agents targeting androgen receptors.
Mechanism of Action
Androgen receptor antagonist 9 exerts its effects by binding to the ligand-binding domain of the androgen receptor, preventing androgens from activating the receptor. This inhibition disrupts the androgen receptor signaling pathway, which is crucial for the growth and proliferation of prostate cancer cells . The compound induces conformational changes in the receptor, rendering it inactive .
Comparison with Similar Compounds
Bicalutamide: A first-generation nonsteroidal androgen receptor antagonist.
Enzalutamide: A second-generation nonsteroidal androgen receptor antagonist with improved efficacy.
Apalutamide: Another second-generation nonsteroidal androgen receptor antagonist used in prostate cancer treatment.
Uniqueness: Androgen receptor antagonist 9 is unique due to its specific binding affinity and the ability to overcome resistance mechanisms that limit the efficacy of other androgen receptor antagonists . Its novel chemical structure allows for more effective inhibition of androgen receptor signaling, making it a promising candidate for further therapeutic development .
Properties
IUPAC Name |
4-[3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-18(2)16(27)24(17(28)25(18)12-5-7-14(26)8-6-12)13-4-3-11(10-23)15(9-13)19(20,21)22/h3-9,26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMSHSUYAZHWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)O)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
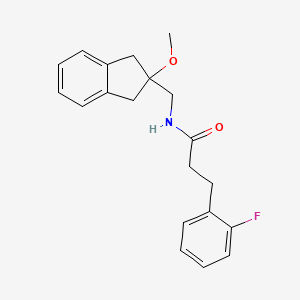
![Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B2718334.png)
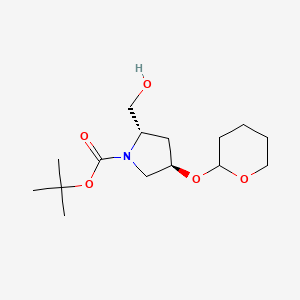
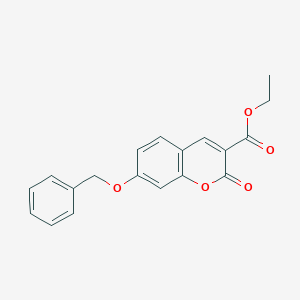
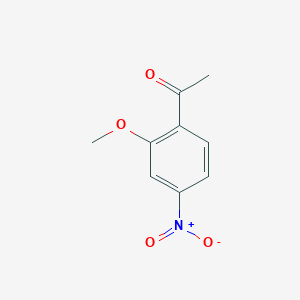
![3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2718347.png)
![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide](/img/structure/B2718348.png)
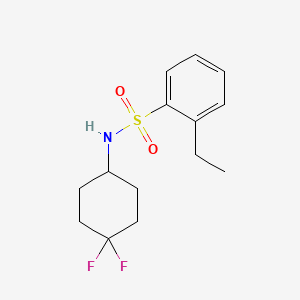
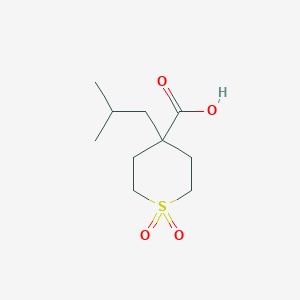
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2718351.png)
![(2Z)-2-amino-3-{[(2E)-4-oxo-4-phenylbut-2-en-2-yl]amino}but-2-enedinitrile](/img/structure/B2718353.png)
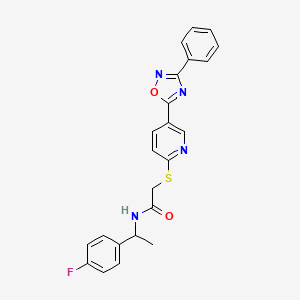

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)
